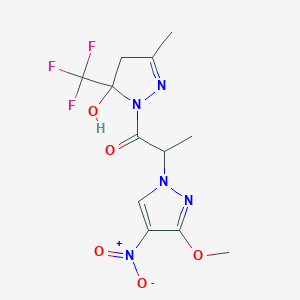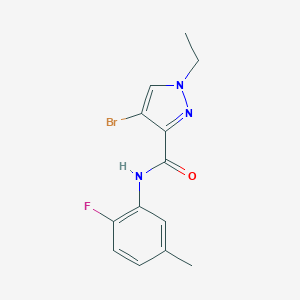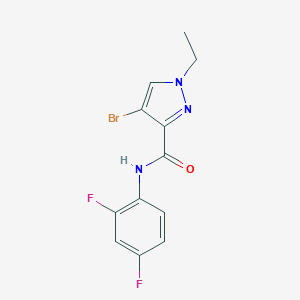![molecular formula C21H18FNO3 B280222 N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide, also known as GW501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor (PPAR) agonist. It was initially developed for the treatment of metabolic disorders, but it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mecanismo De Acción
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide acts as a PPAR agonist, specifically targeting the PPAR-delta isoform. Upon binding to PPAR-delta, this compound activates a cascade of downstream signaling pathways, leading to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in an increase in energy expenditure and a reduction in fat accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been reported to increase muscle fiber size and enhance muscle recovery. However, these effects have only been observed in animal studies and have not been confirmed in human trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide in lab experiments is its ability to activate PPAR-delta without affecting other PPAR isoforms, thus minimizing off-target effects. However, one limitation is the lack of human data, as most studies have been conducted in animal models. In addition, the long-term effects of this compound on human health are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide, including its potential use in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of more selective PPAR-delta agonists may provide a safer and more effective alternative to this compound.
In conclusion, this compound is a synthetic drug with potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the activation of PPAR-delta, leading to an increase in energy expenditure and a reduction in fat accumulation. While this compound has shown promising results in animal studies, further research is needed to determine its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide involves the reaction of 2-fluorophenylboronic acid, 2-methoxyphenol, and 4-bromomethylbenzoic acid in the presence of palladium catalysts. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation. In addition, this compound has been investigated for its potential use in the prevention and treatment of cancer, as well as for its neuroprotective effects.
Propiedades
Fórmula molecular |
C21H18FNO3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c1-25-19-8-4-5-9-20(19)26-14-15-10-12-16(13-11-15)21(24)23-18-7-3-2-6-17(18)22/h2-13H,14H2,1H3,(H,23,24) |
Clave InChI |
IAZAQUKGVSFWPC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
SMILES canónico |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)

![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
